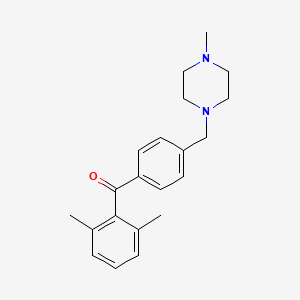

2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra of analogous compounds reveal distinct signals:

- Aromatic protons : A singlet at δ 7.2–7.4 ppm for the 2,6-dimethyl-substituted ring due to symmetry.

- Piperazine protons : Multiplet signals between δ 2.4–2.8 ppm for N–CH₂ and CH₂–N–CH₃ groups.

- Methyl groups : Singlets at δ 2.3 ppm (aromatic CH₃) and δ 2.2 ppm (piperazine CH₃).

¹³C NMR data show characteristic peaks:

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) yields a molecular ion at m/z 322.4, with major fragments arising from:

- Cleavage of the piperazinylmethyl group : Loss of C₅H₁₁N₂ (m/z 105.1), leaving a residual ion at m/z 217.3.

- Retro-Diels-Alder fragmentation : Formation of acylium ions (m/z 105, 121) from the benzophenone core.

- Methyl group elimination : Successive losses of CH₃ radicals (m/z 15) from dimethyl-substituted rings.

Infrared Absorption Characteristics

Key IR absorptions include:

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-5-4-6-17(2)20(16)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVMSUKECZIKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642977 | |

| Record name | (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-75-0 | |

| Record name | (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

This classical approach involves the acylation of a substituted aromatic ring with an acid chloride or equivalent, followed by nucleophilic substitution to introduce the piperazinomethyl group.

Step 1: Synthesis of 2,6-dimethylbenzophenone intermediate

Starting materials such as 2,6-dimethylbenzoyl chloride and a substituted phenyl derivative are reacted under Friedel-Crafts acylation conditions using Lewis acid catalysts like AlCl3 or FeCl3. The reaction is typically performed in anhydrous solvents such as dichloromethane or nitrobenzene at controlled temperatures (0–50 °C).

Step 2: Introduction of the 4-methylpiperazinomethyl substituent

The benzophenone intermediate bearing a suitable leaving group (e.g., halomethyl or hydroxymethyl at the para position) undergoes nucleophilic substitution with 4-methylpiperazine. This step is generally carried out in polar solvents (e.g., ethanol, DMF) under reflux or elevated temperatures to facilitate the substitution.

-

Catalysts such as methanesulfonic acid and polyphosphoric acid mixtures have been reported to improve acylation efficiency and selectivity, with molar ratios optimized between 1:2 to 1:8 for acid catalyst to substrate. Dehydrating agents like phosphorus pentoxide or molecular sieves are employed to suppress side reactions by absorbing water generated during esterification or rearrangement steps, thereby increasing yields.

-

Optimized conditions yield the benzophenone derivatives with purity exceeding 95%, as confirmed by NMR and HPLC analysis. For example, synthesis of related benzophenones under similar conditions reported yields around 70–78% with melting points consistent with literature values.

Rearrangement of Pyridinium Salt Intermediates

An alternative and more recent synthetic route involves the rearrangement of 1-alkyl-2-(benzoylmethyl)pyridinium iodides in the presence of nucleophiles to yield 2-alkylaminobenzophenone derivatives.

-

The pyridinium salt undergoes nucleophilic attack by alkylammonium sulfites, leading to a 1,4-dihydropyridine intermediate. Subsequent ring-opening and recyclization under hydrolytic conditions furnish the target benzophenone derivative with the piperazinomethyl substituent at the desired position.

-

The rearrangement is typically conducted in aqueous or mixed solvents at moderate temperatures (50–80 °C) for several hours. Alkylammonium sulfites serve as both nucleophiles and recyclization agents, enabling efficient conversion.

-

This method provides good yields ranging from 68% to 78% for various substituted benzophenones, with high regioselectivity and minimal by-products.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Effect of Acidic Catalysts and Dehydrating Agents

Studies show that the mixture of methanesulfonic acid and polyphosphoric acid in molar ratios of 2:1 to 3.5:1 enhances the Friedel-Crafts acylation efficiency for benzophenone synthesis by providing strong acidic conditions while minimizing side reactions. The addition of dehydrating agents such as phosphorus pentoxide further improves yield by absorbing water, which otherwise promotes hydrolysis and by-product formation.

Spectroscopic Characterization

The synthesized 2,6-dimethyl-4'-(4-methylpiperazinomethyl)benzophenone exhibits characteristic NMR signals consistent with the expected structure. For related benzophenones, ^1H NMR spectra show singlets corresponding to hydroxyl protons (when present) around δ 10.3 ppm, aromatic protons as doublets near δ 7.6 and 6.9 ppm, confirming substitution patterns.

Green Chemistry Considerations

The use of milder Lewis acids such as ZnCl2, BF3, and polyphosphoric acid, combined with organic solvents like toluene or chlorobenzene, aligns with greener synthesis protocols by reducing hazardous waste and improving reaction selectivity.

Summary and Recommendations

The preparation of 2,6-dimethyl-4'-(4-methylpiperazinomethyl)benzophenone is effectively achieved via Friedel-Crafts acylation of appropriately substituted benzoyl chlorides followed by nucleophilic substitution with 4-methylpiperazine. Optimizing acidic catalyst mixtures and employing dehydrating agents significantly improves yield and purity. Alternatively, pyridinium salt rearrangement offers a regioselective and efficient route with good yields.

For practical synthesis, the following protocol is recommended:

- Use a mixture of methanesulfonic acid and polyphosphoric acid (molar ratio ~2.5:1) as catalyst.

- Conduct Friedel-Crafts acylation in anhydrous toluene at 40–50 °C.

- Add phosphorus pentoxide as a dehydrating agent to suppress side reactions.

- Perform nucleophilic substitution with 4-methylpiperazine in refluxing ethanol or DMF.

- Purify the product by recrystallization and confirm structure by NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as electrophilic substitution—makes it valuable for creating derivatives with tailored properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form new derivatives | Alkylated benzophenones |

| Reduction | Can be reduced to form alcohols or amines | Alcohol derivatives |

| Oxidation | Oxidative transformations can yield ketones or acids | Ketone derivatives |

Biological Applications

Research indicates that compounds related to benzophenones exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound may interact with biological targets involved in cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzophenone derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through modulation of the Bcl-2 family of proteins.

Materials Science

In materials science, this compound is investigated for its potential use as a UV filter in polymer formulations. Its ability to absorb UV radiation makes it suitable for protecting materials from photodegradation.

Table 2: Potential Applications in Materials Science

| Application Area | Description | Benefits |

|---|---|---|

| UV Stabilizers | Used in coatings and plastics to absorb UV light | Enhances material longevity |

| Photoinitiators | Initiates polymerization processes under UV light | Improves curing efficiency |

Pharmacological Insights

The pharmacological profile of this compound suggests potential therapeutic applications. Preliminary studies indicate activity against bacterial strains and inflammation markers.

Pharmacological Properties:

- Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines.

- Antimicrobial Activity: Demonstrated efficacy against Gram-positive bacteria.

- Anticancer Properties: Potential to modulate cancer cell apoptosis pathways.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism and Substituent Effects

The compound belongs to a family of substituted benzophenones with variations in methyl and piperazinyl group positions. Key structural analogs include:

- 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-73-8): Differs in methyl group placement (2,5 vs. 2,6), altering steric hindrance and electronic distribution .

Table 1: Structural Comparison of Selected Benzophenone Derivatives

| CAS No. | Methyl Positions | Piperazinyl Position | Molecular Formula |

|---|---|---|---|

| 898783-19-2 (Target) | 2,6 | 4' | C21H26N2O |

| 898783-73-8 | 2,5 | 4' | C21H26N2O |

| 898788-77-7 | 2,6 | 3' | C21H26N2O |

Pharmacological Activity Insights

Quantitative Structure-Activity Relationship (QSAR) models for benzophenone derivatives suggest that substituent positions critically influence antimalarial activity. For example:

- The 4'-position of the piperazinyl group in the target compound may optimize binding to Plasmodium falciparum farnesyltransferase, a key antimalarial target, due to favorable spatial alignment .

- In contrast, 3'-substituted analogs (e.g., CAS 898788-77-7) may exhibit reduced efficacy due to steric clashes with the enzyme’s active site .

Key Research Findings and Data Gaps

- Antimalarial Potential: QSAR models predict moderate to high activity for 4'-piperazinyl-substituted derivatives, but experimental validation is lacking .

- Toxicity Profile: General benzophenones exhibit low acute toxicity but may accumulate in adipose tissue. The piperazinyl group’s impact on metabolic pathways remains unstudied .

Biological Activity

2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with a complex structure that includes a benzophenone backbone and a piperazine moiety. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula: C21H26N2O

- Molecular Weight: 322.45 g/mol

- Boiling Point: 426.2ºC

- Density: 1.083 g/cm³

The compound features two methyl groups at the 2 and 6 positions of the benzophenone structure, which may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, potentially modulating several biochemical pathways.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to specific biological targets:

- Enzyme Interactions: The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: It may interact with neurotransmitter receptors, which could lead to neuropharmacological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | C21H26N2O | Different methyl group positioning |

| 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | C21H26N2O | Variation in methyl group positions |

| 4-Methylpiperazinomethyl benzophenone | C19H24N2O | Lacks additional methyl groups on benzene rings |

These comparisons highlight how variations in substituent positioning can significantly influence the biological activity of these compounds.

Pharmacological Studies

- Antitumor Activity: In vitro studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. These findings suggest potential applications in cancer therapy.

- Neuropharmacological Effects: Research has explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties due to its interaction with serotonin receptors.

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments have indicated a moderate toxicity level, necessitating further investigation into its safety and efficacy for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, and what critical reaction parameters require optimization?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the benzophenone core, followed by coupling with 4-methylpiperazine. Key parameters include solvent choice (e.g., anhydrous dichloromethane to minimize hydrolysis), temperature control (0–5°C during coupling to prevent side reactions), and stoichiometric ratios of the methylpiperazine derivative. Catalytic acid (e.g., HCl) may enhance coupling efficiency. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of methyl groups (2,6-positions) via splitting patterns (e.g., singlet for symmetrical dimethyl substitution) and piperazine proton integration .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect residual solvents or byproducts .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the methylpiperazine side chain .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data be resolved when analyzing the spatial arrangement of the 4-methylpiperazine substituent?

- Methodological Answer : Discrepancies between XRD (showing chair conformation of piperazine) and NMR (dynamic equilibrium between conformers in solution) can be addressed by:

- Variable-Temperature NMR : Monitor coalescence of piperazine proton signals to determine energy barriers for ring inversion .

- DFT Calculations : Compare computed conformational energies with experimental XRD data to identify dominant solid-state conformers .

Q. What strategies are effective in mitigating batch-to-batch variability in synthetic yield caused by moisture sensitivity during the methylpiperazine coupling step?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during reactions to suppress hydrolysis of the methylpiperazine reagent .

- Pre-activation : Stir methylpiperazine with a desiccant (e.g., MgSO₄) prior to coupling.

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reagent consumption and optimize reaction termination .

Q. How can computational chemistry predict the compound's hydrogen bonding network, and how does this compare with experimental XRD findings?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions in polar solvents (e.g., methanol) to identify preferred H-bond donors (piperazine NH) and acceptors (benzophenone carbonyl) .

- Lattice Energy Calculations : Compare computed lattice energies (using force fields like COMPASS III) with XRD-derived packing diagrams to validate intermolecular interactions .

- Experimental Validation : Cross-check predictions with solid-state IR spectroscopy (amide I/II bands) and XRD-derived hydrogen bond metrics (distance/angle) .

Notes on Data Contradiction Analysis

- Case Example : If HPLC indicates high purity but biological assays show inconsistent activity, conduct LC-MS/MS to detect trace isomers (e.g., regioisomeric methylpiperazine attachment) not resolved by standard HPLC .

- Thermogravimetric Analysis (TGA) : Resolve discrepancies between theoretical and observed melting points by assessing thermal decomposition pathways (e.g., piperazine degradation above 200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.